molecular formula C10H17N3OS B7024074 [1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol

[1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol

Cat. No.: B7024074
M. Wt: 227.33 g/mol
InChI Key: JCNQPBGAFHNFES-UHFFFAOYSA-N
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Description

[1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol is an organic compound that features a piperazine ring substituted with a thiazole moiety and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol typically involves the reaction of 4-methyl-1,3-thiazole with piperazine, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety may bind to active sites, while the piperazine ring can enhance the compound’s binding affinity and specificity. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Methyl-1,3-thiazol-2-yl)piperazine]
  • [1-(4-Methyl-1,3-thiazol-2-yl)ethanol]
  • [1-(4-Methyl-1,3-thiazol-2-yl)methylamine]

Uniqueness

Compared to similar compounds, [1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol stands out due to the presence of both a piperazine ring and a hydroxymethyl group. This unique combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-8-7-15-10(12-8)5-13-3-2-11-4-9(13)6-14/h7,9,11,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNQPBGAFHNFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCNCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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